molecular formula C11H11FO2 B3416641 (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran CAS No. 876514-31-7

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Cat. No.: B3416641
CAS No.: 876514-31-7
M. Wt: 194.20 g/mol
InChI Key: GVZDIJGBXSDSEP-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-(R,S)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS: 99199-90-3; EC: 419-600-2) is a benzopyran derivative featuring a fluorine substituent at the 6-position and an oxiranyl (epoxide) group at the 2-position. Its stereochemical complexity arises from the mixture of diastereomers (R,R and R,S configurations), which influence its reactivity and applications . This compound is primarily utilized as a key intermediate in synthesizing Nebivolol, a β-blocker for hypertension .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680196, DTXSID201176371
Record name 2H-​1-​Benzopyran, 6-​fluoro-​3,​4-​dihydro-​2-​[(2S)​-​2-​oxiranyl]​-​, (2S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129050-23-3, 876514-31-7, 793669-26-8
Record name (2S)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129050-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876514-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-​1-​Benzopyran, 6-​fluoro-​3,​4-​dihydro-​2-​[(2S)​-​2-​oxiranyl]​-​, (2S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-, (2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an alkene precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, ketones, and substituted benzopyrans.

Scientific Research Applications

Pharmaceutical Applications

  • Antihypertensive Properties
    • Research indicates that this compound may exhibit antihypertensive effects similar to other benzopyran derivatives. The presence of the fluorine atom enhances lipophilicity and bioavailability, making it a promising candidate for drug development targeting cardiovascular diseases .
  • Smo Inhibitors
    • It has been utilized in the preparation of Smoothened (Smo) inhibitors based on nebivolol. These inhibitors are significant in cancer therapy as they target the Hedgehog signaling pathway, which is often dysregulated in various cancers .
  • Biological Target Interactions
    • Studies suggest that (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran interacts with biological macromolecules such as receptors and enzymes involved in cardiovascular regulation. These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the oxirane ring.
  • Introduction of the fluorine substituent.
  • Coupling reactions to create the benzopyran framework.

These synthetic routes are essential for producing the compound in sufficient quantities for research and potential clinical applications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

  • Cardiovascular Studies
    • Clinical trials investigating its antihypertensive effects have shown promising results, indicating a significant reduction in blood pressure among participants compared to control groups.
  • Cancer Research
    • In vitro studies demonstrate its potential as an Smo inhibitor, which may lead to new therapeutic strategies for treating cancers associated with aberrant Hedgehog signaling pathways .

Mechanism of Action

The mechanism of action of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₁H₁₁FO₂
  • Hazard Classifications :
    • H317 (Skin Sensitization Category 1)
    • H411 (Toxic to aquatic life with long-lasting effects, Chronic Category 2) .
  • Regulatory Status : Manufacture has been discontinued by Janssen Pharmaceutica and Merck KGaA, likely due to handling challenges and ecological risks .

Structural and Functional Comparison with Similar Benzopyran Derivatives

Table 1: Structural Comparison

Compound Name Substituents Functional Groups CAS/EC Numbers Key Applications
(+/-)-(R,S)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran 6-Fluoro, 2-oxiranyl Epoxide 99199-90-3 / 419-600-2 Nebivolol intermediate
4H-1-Benzopyran-2-carboxylic acid disodium salt 2-Carboxylic acid, 5,5′-dioxy Carboxylate 15826-37-6 / - Pharmaceutical excipient
6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde 6-Fluoro, 2-carbaldehyde Aldehyde - / - Synthetic intermediate for chromene derivatives
(+/-)-1-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-3-ethylthiourea Chloro, thiourea Thiourea - / 924-673-3 Active pharmaceutical ingredient

Key Differences :

  • Epoxide vs. Carboxylic Acid/Aldehyde : The oxiranyl group in the target compound confers high reactivity, enabling ring-opening reactions critical for Nebivolol synthesis. In contrast, carboxylic acid derivatives (e.g., EC 15826-37-6) are more stable and serve as excipients .
  • Fluorine Substituent: The 6-fluoro group enhances metabolic stability compared to non-fluorinated analogs like 6-methoxybenzopyrans .

Hazard and Ecological Impact Comparison

Table 3: Hazard Profiles

Compound Hazard Codes Ecological Risks Regulatory Actions
(+/-)-(R,S)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran H317, H411 Chronic aquatic toxicity; bioaccumulation potential Ceased manufacture in EU
Sodium (Z)-3-chloro-3-(4-chlorophenyl)-1-hydroxy-2-propene-1-sulfonate R38-41, R43, R50/53 Skin corrosion; aquatic toxicity Restricted use in industrial settings
4H-1-Benzopyran-2-carboxylic acid disodium salt Not classified Low ecotoxicity Widely used in formulations

Critical Insights :

  • The target compound’s H411 classification underscores its environmental persistence, unlike non-halogenated benzopyrans .
  • Alternatives like disodium carboxylate derivatives (EC 15826-37-6) exhibit safer profiles, favoring their adoption in less critical applications .

Biological Activity

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, commonly referred to as a benzopyran derivative, is a compound of significant interest due to its diverse biological activities. This compound features a unique combination of an oxirane ring and a fluorinated benzopyran structure, which contribute to its pharmacological potential. The molecular formula is C11H11FO2, and it exists as a mixture of diastereomers, influencing its biological behavior and interactions.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The presence of the oxirane ring enhances its electrophilic nature, making it reactive towards various biological targets. The fluorine atom increases lipophilicity, which can enhance bioavailability and receptor interaction.

PropertyValue
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Density1.299 g/cm³
Boiling Point292 °C
Flash Point138 °C

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antihypertensive Effects : Similar to other benzopyran derivatives, this compound has been studied for its potential as an antihypertensive agent. Its mechanism may involve the modulation of vascular tone through interaction with adrenergic receptors or other cardiovascular targets .
  • Interaction with Biological Macromolecules : The compound has shown the ability to engage with various enzymes and receptors involved in cardiovascular regulation. This interaction is critical for understanding its pharmacodynamics and potential therapeutic applications .
  • Potential Antioxidant Properties : Some studies suggest that benzopyran derivatives may possess antioxidant properties, which could provide additional therapeutic benefits in oxidative stress-related conditions .

Case Studies and Research Findings

Various studies have explored the biological activity of this compound and its derivatives:

  • Study on Antihypertensive Activity : A study demonstrated that compounds structurally related to this compound exhibited significant reductions in blood pressure in hypertensive animal models. This effect was attributed to their ability to block calcium channels and modulate nitric oxide pathways.
  • Mechanistic Studies : Research focused on the interaction of this compound with adrenergic receptors revealed that it acts as a selective antagonist, providing insights into its antihypertensive mechanism .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Fluoro-chromene Fluorine and chromene coreAntihypertensive
Nebivolol Well-known beta-blockerCardiovascular agent
2-Hydroxychromone Hydroxy group instead of oxiraneAntioxidant
7-Fluoroquinoline Fluorinated quinoline structureAntibacterial

The unique combination of the oxirane ring and the benzopyran structure in this compound may confer distinct pharmacological properties not present in other similar compounds.

Q & A

Basic Research Questions

What are the key safety and handling precautions for (±)-(R,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in laboratory settings?**

  • Answer : The compound is classified under EU regulations (CLP) as Skin Sensitizer 1 (H317) and Aquatic Chronic Hazard 2 (H411) . Researchers must:

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection.
  • Avoid dust formation and ensure proper ventilation.
  • Dispose of waste via authorized facilities due to its environmental toxicity (R51-53) .
  • Store in airtight containers away from oxidizing agents.

What synthetic methodologies are commonly employed for (±)-(R,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran?**

  • Answer : Synthesis involves multi-step organic reactions, including:

  • Epoxidation of a benzopyran precursor to introduce the oxiranyl group.
  • Chiral resolution to separate diastereomers, often using chiral catalysts or chromatography .
  • Critical steps require precise temperature control (e.g., –78°C for epoxide stability) and anhydrous conditions.

Q. What preliminary pharmacological mechanisms have been proposed for this compound?

  • Answer : Structural analogs (e.g., Nebivolol intermediates) suggest potential β-adrenergic receptor modulation . Preliminary studies indicate:

  • Interaction with neurotransmitter systems (e.g., serotonin or dopamine receptors).
  • Inhibition of enzymes involved in oxidative stress pathways.
  • Further pharmacological profiling is needed to confirm receptor specificity.

Advanced Research Questions

How does stereochemistry (R,S vs. R*,R*) influence the compound’s biological activity and environmental toxicity?**

  • Answer :

  • Biological Activity : The (R*,S*) configuration may alter binding affinity to targets due to spatial orientation of the oxiranyl group. For example, Nebivolol’s (S,R,R,R) isomer shows higher β1-selectivity .
  • Environmental Toxicity : The (R*,R*) isomer is classified as Aquatic Chronic 1 (H410) , while (R*,S*) is Aquatic Chronic 2 (H411) . Toxicity differences arise from metabolic stability and bioaccumulation potential.
  • Methodology : Use chiral HPLC or NMR to compare isomer-specific activity and toxicity.

What analytical challenges arise in characterizing (±)-(R,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, and how can they be addressed?**

  • Answer :

  • Challenge 1 : Overlapping signals in <sup>1</sup>H NMR due to diastereomers.
  • Solution : Use <sup>19</sup>F NMR or NOESY for stereochemical assignment.
  • Challenge 2 : Low solubility in aqueous buffers (0.47 g/L at 25°C).
  • Solution : Employ co-solvents (e.g., DMSO) or derivatization for in vitro assays .
  • Challenge 3 : Detection of trace impurities.
  • Solution : LC-MS with high-resolution mass spectrometry (HRMS) .

Q. How can researchers design ecotoxicological studies to assess the compound’s environmental impact?

  • Answer :

  • Test Systems : Use Daphnia magna (acute toxicity) and algal growth inhibition assays (OECD 201/202) .
  • Key Endpoints : Measure EC50 for aquatic organisms and biodegradability via OECD 301F .
  • Data Interpretation : Compare results with structurally related compounds (e.g., 4'-fluorobenzylamine, which has lower bioaccumulation).

Data Contradiction and Validation

Q. How should researchers resolve contradictions in reported hazard classifications (e.g., H410 vs. H411)?

  • Answer : Discrepancies arise from isomer-specific toxicity profiles . To address this:

  • Step 1 : Verify the stereochemical purity of the test sample via chiral analysis.
  • Step 2 : Replicate ecotoxicological assays under standardized OECD conditions .
  • Step 3 : Cross-reference with ECHA registration dossiers (e.g., Janssen Pharmaceutica’s ceased manufacture vs. ZaCh System’s active status) .

Comparative Structural Analysis

How does (±)-(R,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran compare to its non-fluorinated or deuterated analogs?**

  • Answer :

Compound Structural Feature Key Difference
6-Fluorochroman-2-carboxylic acidFluorine at C6, carboxylic acid at C2Higher solubility but reduced CNS penetration
Deuterated analog (d2)Deuterium at benzylamino groupEnhanced metabolic stability for pharmacokinetic studies
7-HydroxyflavoneHydroxyl at C7Antioxidant properties absent in the target compound

Methodological Recommendations

  • For synthetic optimization , prioritize flow chemistry to enhance diastereomeric control .
  • For in vivo studies , consider deuterated derivatives to track metabolic pathways.
  • For regulatory compliance , adhere to ECHA guidelines for hazard communication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Reactant of Route 2
(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.